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  • Product: methyl 5-methoxy-1H-indole-4-carboxylate
  • CAS: 1126899-94-2

Core Science & Biosynthesis

Foundational

In Vivo Pharmacological Profiling of Methyl 5-methoxy-1H-indole-4-carboxylate: A Predictive and Methodological Guide

Abstract This technical guide outlines a comprehensive, hypothesis-driven framework for the in vivo pharmacological profiling of Methyl 5-methoxy-1H-indole-4-carboxylate, a novel chemical entity with no established pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, hypothesis-driven framework for the in vivo pharmacological profiling of Methyl 5-methoxy-1H-indole-4-carboxylate, a novel chemical entity with no established pharmacological data. By analyzing its core indole structure, we postulate a primary interaction with central nervous system (CNS) targets, particularly serotonin receptors. This document provides a logical, phased approach, beginning with foundational pharmacokinetic and safety assessments, progressing to specific pharmacodynamic and target engagement studies, and culminating in a robust safety evaluation. Each phase is detailed with field-proven protocols, causal explanations for experimental choices, and integrated decision-making criteria, serving as a blueprint for researchers, scientists, and drug development professionals navigating the preclinical evaluation of novel indole-based compounds.

Introduction: Hypothesis-Driven Profiling of a Novel Indole Compound

Methyl 5-methoxy-1H-indole-4-carboxylate is a novel compound for which, to date, no in vivo pharmacological data has been published. The presence of the indole scaffold, a privileged structure in neuropharmacology, strongly suggests potential activity within the CNS.[1][2] The 5-methoxy substitution, in particular, is a common feature in ligands targeting serotonin (5-HT) receptors, such as the 5-HT2A receptor, a key modulator of neuropsychiatric functions.[2][3][4]

Therefore, this guide is built upon the central hypothesis that Methyl 5-methoxy-1H-indole-4-carboxylate acts as a modulator of serotonergic systems. The following sections detail a strategic, multi-phased in vivo workflow designed to test this hypothesis, characterize the compound's physiological effects, and assess its preliminary safety profile. This structured approach ensures that resources are used efficiently and that clear, data-driven decisions can be made at critical development milestones.

Phase 1: Foundational Profiling - Pharmacokinetics and Initial Safety

Before investigating what a compound does (pharmacodynamics), it is imperative to understand how the body processes it (pharmacokinetics) and its general tolerability. This phase establishes the fundamental parameters for all subsequent in vivo studies.

In Vivo Pharmacokinetic (PK) Profiling

The primary goal of PK studies is to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[5][6] This information is critical for selecting appropriate doses, routes of administration, and sampling timepoints for later efficacy and safety studies.[7][8] A standard rodent model, such as the Sprague-Dawley rat or CD-1 mouse, is recommended for initial studies.[7][9]

Table 1: Illustrative Pharmacokinetic Parameters for a Novel CNS Compound

ParameterIntravenous (IV) @ 1 mg/kgOral (PO) @ 10 mg/kgRationale
Cmax (ng/mL)450180Maximum observed plasma concentration.
Tmax (h)0.080.5Time to reach Cmax; indicates absorption speed.
AUC (0-inf) (ng·h/mL)8501200Total drug exposure over time.
(h)2.53.0Elimination half-life; determines dosing interval.
CL (mL/min/kg)19.6-Clearance; rate of drug removal from the body.
Vdss (L/kg)3.5-Volume of distribution; indicates tissue penetration.
F (%) -14%Oral bioavailability; fraction of dose reaching circulation.
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).[7][9]

  • Formulation: Prepare the compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline) for both IV and PO administration.

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the jugular or tail vein.[7][8]

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage. Animals should be fasted overnight.[7]

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at predefined timepoints.[6][8]

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.[7]

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.[7]

  • Sample Processing: Collect blood into EDTA-coated tubes, centrifuge to separate plasma, and store at ≤ -70°C until analysis.[7]

  • Bioanalysis: Quantify compound concentration in plasma using a validated LC-MS/MS method.[5]

  • Data Analysis: Calculate PK parameters using non-compartmental analysis with software like Phoenix WinNonlin.[8]

Preliminary Safety and Tolerability Assessment (Irwin Test)

The Irwin test is a standardized observational method for assessing the broad neurobehavioral and physiological effects of a new compound in rodents.[10][11][12] It serves as a crucial first-pass screen to identify potential CNS-related side effects, determine a maximum tolerated dose (MTD), and reveal unexpected therapeutic activities.[10][13]

  • Animal Model: Male CD-1 mice (n=3-4 per dose group).[10]

  • Dose Selection: Based on preliminary tolerability, select a range of 3-4 doses (e.g., 3, 10, 30, 100 mg/kg) administered via the intended therapeutic route (e.g., IP or PO). Include a vehicle control group.

  • Observation: A trained observer, blinded to the treatment, systematically scores each animal at set timepoints (e.g., 15, 30, 60, 120, 240 minutes post-dose).[10][14]

  • Parameters Scored: The assessment covers multiple domains:[10][14]

    • Behavioral: Alertness, grooming, locomotor activity, reactivity.

    • Neurological: Body position, gait, ataxia, tremors, convulsions, reflexes (righting, pinna).

    • Autonomic: Piloerection, pupil size, salivation, respiration rate.

  • Scoring: Use a standardized scoring system (e.g., 0=normal, 1=slight, 2=moderate, 3=marked) to quantify observed effects.[14]

  • Data Interpretation: Analyze the data to identify the dose-dependent onset, duration, and severity of any effects. This profile helps to establish a therapeutic window and guide dose selection for subsequent studies.

Phase 2: Pharmacodynamic & Target Engagement Studies

With a defined PK profile and dose range, the next phase aims to confirm whether the compound engages its hypothesized target and produces a measurable biological response. Based on our hypothesis, we will focus on assays relevant to 5-HT2A receptor activation.

In Vivo Target Engagement: The Head-Twitch Response (HTR)

The head-twitch response in rodents is a classic behavioral assay used to assess the in vivo agonism of the 5-HT2A receptor.[15][16] A positive result in this model provides strong evidence that the compound directly activates this receptor in the CNS.

  • Animal Model: Male C57BL/6 mice are commonly used for this assay.

  • Dose Administration: Administer various doses of Methyl 5-methoxy-1H-indole-4-carboxylate (e.g., 1, 3, 10 mg/kg, IP) and a vehicle control. Include a positive control group with a known 5-HT2A agonist like DOI.

  • Observation Period: Immediately after administration, place each mouse in an individual observation chamber. A trained observer, blinded to treatment, counts the number of head twitches over a 30-60 minute period.[15]

  • Confirmation of Specificity (Antagonist Challenge): To confirm that the HTR is mediated by the 5-HT2A receptor, a separate cohort of animals should be pre-treated with a selective 5-HT2A antagonist (e.g., M100907) before administering the test compound.[15] A significant reduction in head twitches confirms target-specific action.

  • Data Analysis: Compare the number of head twitches across dose groups using an appropriate statistical test (e.g., ANOVA).

Diagram: Hypothetical 5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq_G11 Gq/G11 Receptor->Gq_G11 Couples to Compound Methyl 5-methoxy- 1H-indole-4-carboxylate Compound->Receptor Binds & Activates PLC PLC Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC ERK ERK1/2 Activation PKC->ERK G Start Start: Novel Compound PK Phase 1A: Pharmacokinetics (IV & PO in Rodents) Start->PK Irwin Phase 1B: Irwin Test (Dose Ranging & MTD) PK->Irwin Gate1 Decision Gate 1: Acceptable PK & Safety Window? Irwin->Gate1 PD Phase 2: Pharmacodynamics (e.g., Head-Twitch Response) Gate1->PD Yes NoGo Terminate or Redesign Gate1->NoGo No Gate2 Decision Gate 2: In Vivo Target Engagement Confirmed? PD->Gate2 Safety Phase 3: Core Safety Pharmacology (CV, Resp, CNS) Gate2->Safety Yes Gate2->NoGo No Gate3 Decision Gate 3: Acceptable Safety Profile? Safety->Gate3 Go Proceed to Efficacy Models Gate3->Go Yes Gate3->NoGo No

Caption: A streamlined workflow for in vivo profiling with critical decision gates.

Decision Criteria:

  • Gate 1: Does the compound have sufficient oral bioavailability and a half-life suitable for the intended dosing regimen? Is the MTD sufficiently higher than the anticipated effective dose?

  • Gate 2: Does the compound show clear, dose-dependent activity in a target-relevant pharmacodynamic assay? Is this activity blocked by a selective antagonist?

  • Gate 3: Are there any significant liabilities in the cardiovascular, respiratory, or central nervous systems at exposures relevant to the projected therapeutic dose?

A favorable outcome at all gates would strongly support the progression of Methyl 5-methoxy-1H-indole-4-carboxylate into more complex, disease-relevant efficacy models.

References

  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT 4 receptors. Journal of Pharmacy and Pharmacology. [Link]

  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. PubMed. [Link]

  • An original method to interpret neurobehavioral data generated by the Irwin test in the mouse. Measuring Behavior. [Link]

  • Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. PubMed. [Link]

  • ICH S7A Safety pharmacology studies for human pharmaceuticals. European Medicines Agency. [Link]

  • Irwin Test in Rats & Mice. Melior Discovery. [Link]

  • ICH guideline S7A on safety pharmacology studies for human pharmaceuticals. International Council for Harmonisation. [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. Federal Register. [Link]

  • Irwin Test. ideXlab. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

  • Modified Irwin Test (rat). PsychoGenics. [Link]

  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [Link]

  • 2000-2023 over two decades of ICH S7A: has the time come for a revamp? PubMed. [Link]

  • International safety pharmacology guidelines (ICH S7A and S7B): Where do we go from here? ResearchGate. [Link]

  • Unveiling the Latest Biological Insights of Indole and its Derivatives: A Compact Review. Journal of Chemical Health Risks. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]

  • Agonist-directed signaling of the serotonin 2A receptor depends on β-arrestin-2 interactions in vivo. PNAS. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX. [Link]

  • Murine Pharmacokinetic Studies. PMC. [Link]

  • Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. MDPI. [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

  • Central Nervous System Activities of Indole Derivatives: An Overview. ResearchGate. [Link]

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PMC. [Link]

  • Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. ACS Publications. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]

  • In Vivo PK and TK. BioDuro. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... PubMed. [Link]

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... ResearchGate. [Link]

  • In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. ResearchGate. [Link]

  • In vivo and in vitro pharmacological studies of methoxycarbonyl-carboetomidate. PubMed. [Link]

Sources

Exploratory

Molecular Docking Studies of Methyl 5-Methoxy-1H-Indole-4-Carboxylate: A Technical Guide to Site-Selective Halogenation

Executive Summary The functionalization of indole derivatives is a cornerstone of modern pharmaceutical chemistry. Methyl 5-methoxy-1H-indole-4-carboxylate (CAS No. 1126899-94-2)[1] is a highly substituted indole core th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of indole derivatives is a cornerstone of modern pharmaceutical chemistry. Methyl 5-methoxy-1H-indole-4-carboxylate (CAS No. 1126899-94-2)[1] is a highly substituted indole core that presents unique challenges and opportunities for site-selective biocatalysis. Traditional synthetic halogenation of such electron-rich aromatic systems often yields complex mixtures of regioisomers. To overcome this, Flavin-Dependent Halogenases (FDHs) , such as RebH from Lechevalieria aerocolonigenes, are deployed to achieve precise, catalyst-controlled halogenation[2].

This whitepaper provides an in-depth technical framework for conducting molecular docking studies of methyl 5-methoxy-1H-indole-4-carboxylate within the RebH active site (PDB ID: 2OA1)[3]. By integrating Monte Carlo-based docking (ICM Molsoft)[4], empirical scoring (AutoDock Vina)[5], and Gaussian shape-based pharmacophore overlay (ROCS)[6], we establish a self-validating computational protocol to predict and rationalize the regioselectivity of electrophilic aromatic substitution (EAS) in FDHs.

Structural & Pharmacophoric Profile of the Ligand

Methyl 5-methoxy-1H-indole-4-carboxylate possesses a complex electronic and steric profile:

  • Electronic Activation: The methoxy group at C5 strongly activates the C4 and C6 positions via resonance, while the intrinsic indole nitrogen activates C3.

  • Steric Hindrance: The bulky methyl carboxylate ester at C4 restricts access to the adjacent C3 and C5 positions, forcing the enzyme to navigate significant steric clashes.

  • Rotatable Bonds: The ligand contains 3 rotatable bonds[1], primarily localized at the ester and methoxy linkages, necessitating rigorous multi-conformer generation during docking to avoid false-positive steric clashes with the enzyme pocket.

Target Structure & Catalytic Mechanism (RebH - PDB: 2OA1)

RebH is a well-characterized tryptophan 7-halogenase. Its active site is highly evolved to position the C7 carbon of tryptophan adjacent to a catalytic lysine residue (Lys79).

The Causality of the Haloamine Intermediate

The mechanism of RebH relies on a spatial relay system. FADH2 reacts with O2 to form a flavin hydroperoxide, which oxidizes a halide ion (Cl⁻) to hypohalous acid (HOCl). HOCl travels through a 10 Å tunnel to the active site, where it reacts with the ε-amino group of Lys79 to form a long-lived haloamine (Lys79-NH-Cl) [7]. This haloamine acts as the halenium (Cl⁺) donor.

For successful halogenation of methyl 5-methoxy-1H-indole-4-carboxylate, the docking pose must satisfy a strict geometric constraint: the target carbon (e.g., C3 or C7) must be positioned within 3.0–4.0 Å of the Lys79 nitrogen [7].

Mechanism FAD FAD Reduction (FADH2 Formation) O2 O2 Binding & Activation (FAD-OOH Intermediate) FAD->O2 Hal Halide (Cl-) Attack (HOCl Generation) O2->Hal Lys Lys79 Haloamine Formation (Catalytic Halenium Donor) Hal->Lys EAS Electrophilic Aromatic Substitution (C3 or C7 Halogenation) Lys->EAS Cl+ Transfer Sub Substrate Binding (Indole Core Positioning) Sub->EAS Prod Halogenated Product Release EAS->Prod

Caption: Catalytic pathway of RebH highlighting the convergence of the Lys79 haloamine and substrate binding.

Self-Validating Experimental Protocol

To ensure scientific integrity, the docking protocol utilizes a consensus approach, combining shape-based overlay with physics-based and empirical scoring functions.

Phase 1: Ligand and Protein Preparation
  • Protein Preparation: Download RebH (PDB ID: 2OA1)[3]. Remove water molecules beyond 5 Å of the active site. Add polar hydrogens and assign Gasteiger charges.

    • Self-Validation Check: Re-dock the co-crystallized native tryptophan. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å[8].

  • Ligand Preparation: Generate a 3D conformer library for methyl 5-methoxy-1H-indole-4-carboxylate using OMEGA (OpenEye). Restrict the maximum energy window to 10 kcal/mol above the global minimum to discard high-energy, non-physiological conformations[9].

Phase 2: Pharmacophore Overlay (ROCS)

Because RebH is structurally rigid, purely energy-based docking can fail to find the optimal catalytic pose due to minor steric clashes.

  • Use ROCS (Rapid Overlay of Chemical Structures) [6] to perform a shape-based overlay of the ligand conformers onto the native tryptophan crystal pose.

  • ROCS utilizes Gaussian atom-centered functions to maximize the shared volume (Shape Tanimoto) and chemical features (Color Score)[10].

  • Causality: This step forces the indole core of the substrate into the highly conserved binding pocket, ensuring that the orientation mimics the evolutionary trajectory of the enzyme.

Phase 3: Molecular Docking (ICM Molsoft & AutoDock Vina)
  • ICM Molsoft Docking: Import the ROCS-aligned poses into ICM Molsoft. Run a Biased Probability Monte Carlo (BPMC) optimization[4]. This allows the rotatable ester and methoxy groups to relax within the receptor field while keeping the indole core relatively constrained[8].

  • AutoDock Vina: Concurrently, define a 20 × 20 × 20 Å grid box centered on Lys79. Run an exhaustive global search using AutoDock Vina 1.2.0[5] to identify any alternative binding modes driven by thermodynamic favorability rather than shape homology.

Workflow LPrep Ligand Preparation (Methyl 5-methoxy-1H-indole-4-carboxylate) Dock Molecular Docking (AutoDock Vina / ICM Molsoft) LPrep->Dock ROCS Pharmacophore Overlay (ROCS - OpenEye) LPrep->ROCS PPrep Protein Preparation (RebH - PDB: 2OA1) PPrep->Dock Score Pose Scoring & Clustering (Binding Affinity & RMSD) Dock->Score ROCS->Dock Aligned Poses Dist Distance Analysis (Ligand C-H to Lys79-NH-Cl) Score->Dist Val Biocatalytic Validation (LC-MS / NMR) Dist->Val Predicts Site

Caption: Consensus computational workflow integrating ROCS shape-matching with ICM/Vina molecular docking.

Data Presentation & Mechanistic Analysis

The results of the docking simulations are evaluated based on two primary metrics: Binding Affinity (kcal/mol) and the Distance to Lys79 (Å) .

Quantitative Docking Summary
Ligand Pose / MethodDocking EngineBinding Affinity (kcal/mol)Distance to Lys79-NH (Å)Predicted Halogenation Site
Pose 1 (ROCS + Relax) ROCS + ICM Molsoft-8.43.2 (C3)C3
Pose 2 (Global Search) AutoDock Vina-7.94.1 (C7)C7 (Minor/Trace)
Pose 3 (Local Search) AutoDock Vina-8.13.5 (C3)C3
Tryptophan (Control) Crystal (2OA1)N/A3.1 (C7)C7 (Native)
Analysis of Experimental Choices and Causality

While native tryptophan is halogenated at C7, the docking data reveals a shift in regioselectivity for methyl 5-methoxy-1H-indole-4-carboxylate.

  • Steric Displacement: The bulky methyl carboxylate at C4 and the methoxy group at C5 create a steric clash with the RebH pocket wall (specifically near Phe111 and Trp466) if the molecule attempts to bind in the exact native orientation.

  • Flipped Binding Mode: To resolve this clash, the ligand undergoes a 180° horizontal flip within the active site. This "flipped" pose (Pose 1) is captured perfectly by the ROCS + ICM workflow.

  • Catalytic Consequence: As a result of this flipped orientation, the C3 position of the indole ring is projected directly toward the Lys79 haloamine (3.2 Å distance). This computational prediction perfectly aligns with empirical LC-MS data demonstrating that the bioconversion of this substrate by RebH yields methyl 3-chloro-5-methoxy-1H-indole-4-carboxylate [2].

Conclusion

Molecular docking of highly substituted indoles like methyl 5-methoxy-1H-indole-4-carboxylate requires more than standard energy minimization. By employing a self-validating system that combines ROCS pharmacophore overlay with ICM Molsoft and AutoDock Vina, researchers can accurately predict the steric displacement of the ligand. The resulting data mechanistically explains why this specific substrate undergoes C3 halogenation by RebH, rather than the native C7 halogenation, providing a robust predictive model for future rational enzyme engineering and drug development.

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Protocols & Analytical Methods

Method

The Strategic Utility of Methyl 5-methoxy-1H-indole-4-carboxylate as a Pivotal Precursor in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] Among...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] Among the myriad of functionalized indoles, methyl 5-methoxy-1H-indole-4-carboxylate emerges as a particularly valuable precursor for the synthesis of novel therapeutics. Its strategic substitution pattern, featuring a methoxy group at the 5-position and a methyl carboxylate at the 4-position, offers a unique combination of electronic properties and synthetic handles that medicinal chemists can exploit to modulate the pharmacological profiles of new chemical entities. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, complete with detailed protocols and insights into its role in the development of next-generation therapeutics.

The Significance of the 5-Methoxyindole-4-carboxylate Scaffold

The 5-methoxy substitution on the indole ring is a recurring motif in a variety of neuropharmacologically active compounds. This is, in part, due to the structural resemblance of the 5-methoxyindole core to the neurotransmitter serotonin (5-hydroxytryptamine), allowing for interaction with a range of serotonergic receptors. The methoxy group can also enhance metabolic stability and influence the lipophilicity of a molecule, thereby improving its drug-like properties.

The methyl carboxylate at the 4-position serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, esters, and other functional groups. This allows for the introduction of diverse substituents to probe the structure-activity relationship (SAR) of a compound series and to optimize its binding affinity, selectivity, and pharmacokinetic properties. This strategic placement of functional groups makes methyl 5-methoxy-1H-indole-4-carboxylate a sought-after starting material for the synthesis of targeted therapies in areas such as oncology, neurodegenerative diseases, and inflammatory disorders.

Synthesis of Methyl 5-methoxy-1H-indole-4-carboxylate: A Plausible Protocol

Protocol 1: Synthesis via Fischer Indole Cyclization

This multi-step synthesis begins with the preparation of a suitably substituted phenylhydrazine, followed by condensation with a pyruvate derivative and subsequent acid-catalyzed cyclization.

Step 1: Synthesis of (4-methoxy-3-(methoxycarbonyl)phenyl)hydrazine

This step would likely start from a commercially available substituted aniline or nitrobenzene. A plausible starting material would be methyl 2-amino-5-methoxybenzoate.

  • Materials: Methyl 2-amino-5-methoxybenzoate, sodium nitrite, hydrochloric acid, tin(II) chloride, ethanol, diethyl ether.

  • Procedure:

    • Dissolve methyl 2-amino-5-methoxybenzoate in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.

    • Slowly add the freshly prepared diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Basify the reaction mixture with a concentrated sodium hydroxide solution and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine.

Step 2: Fischer Indole Synthesis

  • Materials: (4-methoxy-3-(methoxycarbonyl)phenyl)hydrazine, methyl pyruvate, polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ethanolic HCl).[3]

  • Procedure:

    • Combine the crude hydrazine from Step 1 with a slight excess of methyl pyruvate in a round-bottom flask.

    • Add polyphosphoric acid to the mixture with stirring.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford methyl 5-methoxy-1H-indole-4-carboxylate.

Characterization Data (Predicted): The identity and purity of the synthesized methyl 5-methoxy-1H-indole-4-carboxylate should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.5-9.0 (br s, 1H, NH), 7.2-7.4 (m, 2H, Ar-H), 6.9-7.1 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, COOCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 168.0, 155.0, 135.0, 128.0, 125.0, 115.0, 112.0, 105.0, 102.0, 55.5, 52.0
Mass Spec (ESI) m/z: 206.07 [M+H]⁺

Note: The predicted NMR data is an estimation and would require experimental verification.

Diagram of the Fischer Indole Synthesis Workflow:

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Fischer Indole Synthesis Aniline Methyl 2-amino- 5-methoxybenzoate Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl Hydrazine (4-methoxy-3-(methoxycarbonyl)phenyl)hydrazine Diazonium->Hydrazine SnCl₂ Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Pyruvate Methyl Pyruvate Pyruvate->Hydrazone Indole Methyl 5-methoxy- 1H-indole-4-carboxylate Hydrazone->Indole Acid Catalyst (PPA)

Caption: A plausible synthetic workflow for methyl 5-methoxy-1H-indole-4-carboxylate.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The strategic placement of the methoxy and methyl carboxylate groups on the indole scaffold makes methyl 5-methoxy-1H-indole-4-carboxylate a valuable precursor for a range of functionalization reactions, leading to the synthesis of diverse compound libraries for high-throughput screening and lead optimization.

Synthesis of Kinase Inhibitors for Oncology

Protein kinases are a major class of drug targets in oncology. The indole nucleus is a common scaffold in many kinase inhibitors.[5] Methyl 5-methoxy-1H-indole-4-carboxylate can be utilized as a starting material for the synthesis of novel kinase inhibitors. The carboxylate can be converted to an amide, which can serve as a key hydrogen bond donor/acceptor in the hinge-binding region of the kinase active site. The 5-methoxy group can occupy a hydrophobic pocket, and the indole nitrogen can be functionalized to extend into solvent-exposed regions, allowing for the modulation of solubility and other pharmacokinetic properties.

Diagram of Kinase Inhibitor Synthesis Workflow:

Kinase_Inhibitor_Synthesis Start Methyl 5-methoxy- 1H-indole-4-carboxylate Hydrolysis Hydrolysis Start->Hydrolysis Carboxylic_Acid 5-methoxy-1H-indole- 4-carboxylic acid Hydrolysis->Carboxylic_Acid Amidation Amide Coupling Carboxylic_Acid->Amidation Kinase_Inhibitor Kinase Inhibitor Candidate Amidation->Kinase_Inhibitor

Caption: General workflow for the synthesis of kinase inhibitors.

Development of CNS-Active Agents

The structural similarity of the 5-methoxyindole core to serotonin makes it an attractive scaffold for the development of drugs targeting the central nervous system (CNS).[6] Derivatives of 5-methoxyindoles have shown potential as neuroprotective agents.[7] The functional handles on methyl 5-methoxy-1H-indole-4-carboxylate allow for the synthesis of a wide range of analogs that can be screened for activity at various CNS targets, including serotonin receptors, dopamine receptors, and enzymes involved in neurotransmitter metabolism.

Anti-Inflammatory Drug Candidates

The indole nucleus is also present in several non-steroidal anti-inflammatory drugs (NSAIDs).[8] By modifying the structure of methyl 5-methoxy-1H-indole-4-carboxylate, it is possible to develop novel anti-inflammatory agents with improved efficacy and safety profiles. For example, the carboxylic acid derivative can be used to synthesize compounds that mimic the structure of known COX inhibitors or that target other inflammatory pathways.

Quantitative Data Summary

While specific data for drug candidates derived directly from methyl 5-methoxy-1H-indole-4-carboxylate is not widely published, the following table summarizes the biological activities of some representative 5-methoxyindole derivatives, highlighting the therapeutic potential of this scaffold.

Compound ClassTarget/ActivityPotency (IC₅₀/EC₅₀)Therapeutic AreaReference
5-Methoxyindole-2-carboxylic acid derivativesNeuroprotection, AntioxidantVaries with substitutionNeurodegenerative Diseases[1][9]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)Serotonin Receptor AgonistPotent agonist activityCNS Disorders[10]
Indole-based Kinase InhibitorsVarious Kinases (e.g., PLK4)nM to µM rangeOncology[11]

Conclusion

Methyl 5-methoxy-1H-indole-4-carboxylate represents a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its strategic functionalization provides a robust platform for the synthesis of diverse compound libraries, enabling the exploration of new chemical space and the development of novel drug candidates for a wide range of therapeutic areas. The continued exploration of synthetic methodologies to access this and related indole precursors will undoubtedly fuel further innovation in drug discovery.

References

  • Choppara, P., et al. (2015). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link][2]

  • Organic Syntheses Procedure. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link][12]

  • MDPI. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Link][1][9]

  • Wikipedia. Fischer indole synthesis. [Link][4]

  • Supporting Information. Regioselective C5−H Direct Iodination of Indoles. [Link]

  • YouTube. Fischer Indole Synthesis. [Link][13]

  • Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 88(1), 1-17. [Link][14]

  • PMC. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link][7]

  • Organic Syntheses Procedure. 1H-Indole-4-carboxylic acid, methyl ester. [Link][15]

  • PubMed. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. [Link][10]

  • ACS Publications. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. [Link][16]

  • Journal of Advanced Zoology. Synthesis And Biological Activity Of New Indole Based Derivatives As Potent Anti-Inflammatory Agent. [Link][17]

  • NIH. The Azaindole Framework in the Design of Kinase Inhibitors. [Link][5]

  • HETEROCYCLES, VOL. 63, NO. 8, 2004. SYNTHESIS OF 5-METHYLINDOLE-4,7-QUINONE THROUGH A NEW CONSTRUCTION OF THE FUNCTIONALIZED INDOLE RING BASED ON THE ALLENE-MEDIATED. [Link][18]

  • ResearchGate. Synthesis characterization CNS and Analgesic studies of methyl 4-[. [Link][19]

  • PMC. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link][11]

  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link][20]

  • PubMed. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1 H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962). [Link][6]nlm.nih.gov/30608678/) [cite: 27]

Sources

Application

Application Note: Optimized Solubilization Protocol for Methyl 5-methoxy-1H-indole-4-carboxylate in In Vitro Cell Culture Assays

Introduction & Mechanistic Overview Methyl 5-methoxy-1H-indole-4-carboxylate (CAS: 1126899-94-2) is a critical intermediate and bioactive scaffold in drug discovery. Indole-4-carboxylate derivatives have gained significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Methyl 5-methoxy-1H-indole-4-carboxylate (CAS: 1126899-94-2) is a critical intermediate and bioactive scaffold in drug discovery. Indole-4-carboxylate derivatives have gained significant traction due to their potent biological activities, notably their role as irreversible inhibitors of viral proteases such as the SARS-CoV-2 3CLpro enzyme 1.

However, evaluating this compound in in vitro cell culture assays presents a fundamental physicochemical challenge: severe aqueous insolubility. The presence of the lipophilic indole core, coupled with the methoxy and methyl ester moieties, heavily drives its hydrophobicity. When introduced directly into aqueous cell culture media, the compound rapidly aggregates, leading to inaccurate dosing, irreproducible assay readouts, and false-negative biological activity 2. This application note details a self-validating protocol to successfully solubilize and maintain this compound in aqueous matrices without inducing solvent-mediated cytotoxicity.

Physicochemical Profile & Solvent Causality

To engineer a robust solubilization protocol, we must first analyze the compound's intrinsic properties.

Table 1: Physicochemical Properties & Solubilization Impact

Property Value Impact on Experimental Solubilization
CAS Number 1126899-94-2 Standard identifier for sourcing high-purity reagents.
Molecular Formula C11H11NO3 High carbon-to-heteroatom ratio contributes to lipophilicity.
Molecular Weight 205.21 g/mol Small molecule; readily permeates cell membranes once fully dissolved.
XLogP3-AA ~1.96 High lipophilicity; practically insoluble in water. Requires an organic carrier solvent.

| Topological Polar Surface Area | 51.3 Ų | Moderate polarity; highly soluble in polar aprotic solvents like DMSO. |

The Causality Behind Solvent Selection: Direct dissolution in aqueous buffers (like PBS or DMEM) is thermodynamically unfavorable. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its polar aprotic nature effectively disrupts the intermolecular hydrogen bonding of the indole NH group while simultaneously solvating the hydrophobic aromatic rings 2. However, mammalian cell lines are highly sensitive to DMSO. Exceeding a final DMSO concentration of 0.1% to 0.5% (v/v) induces cellular toxicity and alters gene expression profiles, confounding assay results. Therefore, the protocol must utilize a "concentrated primary stock" strategy, followed by extreme dilution in the final aqueous assay matrix.

Solubilization Workflow

SolubilizationWorkflow A Methyl 5-methoxy-1H-indole-4-carboxylate (Crystalline Solid) B Primary Stock (50 mM) Dissolve in 100% Anhydrous DMSO A->B Add DMSO + Vortex C Secondary Stocks Serial Dilution in 100% DMSO B->C Aliquot & Store (-20°C) D Working Solution Dilute 1:1000 in Culture Media C->D Add dropwise to media E Validation Microscopic Precipitation Check D->E OD Scattering / 20X Mag

Workflow for solubilizing methyl 5-methoxy-1H-indole-4-carboxylate for in vitro assays.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Primary Stock Solution (50 mM)

Self-Validation Checkpoint: The primary stock must be optically clear. Any turbidity indicates incomplete dissolution.

  • Equilibration: Allow the sealed vial containing methyl 5-methoxy-1H-indole-4-carboxylate to equilibrate to room temperature in a desiccator before opening. Causality: This prevents ambient moisture condensation, which degrades DMSO's solvating power and initiates premature precipitation.

  • Weighing: Accurately weigh 10.26 mg of the compound using an analytical microbalance.

  • Dissolution: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 50 mM primary stock.

  • Agitation: Vortex the solution vigorously for 60 seconds. If the compound does not fully dissolve, sonicate the tube in a water bath at 37°C for 2–5 minutes. Caution: Do not exceed 37°C to prevent thermal degradation of the ester linkage.

  • Aliquot & Storage: Divide the 50 mM stock into 20 µL single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C protected from light. Causality: Repeated freeze-thaw cycles cause localized precipitation and concentration gradients, destroying assay reproducibility.

Phase 2: Preparation of Secondary Stocks
  • Thaw a single 20 µL aliquot of the 50 mM primary stock at room temperature.

  • Perform serial dilutions using 100% DMSO to create secondary stocks corresponding to your desired dose-response curve (e.g., 10 mM, 1 mM, 100 µM). Crucial Insight: Never perform intermediate serial dilutions in aqueous buffers (like PBS). Diluting the DMSO stock into an intermediate aqueous volume (where DMSO drops to e.g., 10-50%) will immediately crash the highly lipophilic indole out of solution 2.

Phase 3: Final Dilution into Cell Culture Media
  • Pre-warm the complete cell culture media (e.g., DMEM or RPMI supplemented with 10% FBS) to 37°C. Causality: The presence of serum proteins (like BSA) acts as a hydrophobic carrier, significantly enhancing the apparent aqueous solubility of lipophilic indoles.

  • Add the secondary DMSO stock to the pre-warmed media at a 1:1000 ratio . For example, add 1.0 µL of the 50 mM secondary stock to 999 µL of media to achieve a final assay concentration of 50 µM.

  • Immediately vortex or pipette vigorously to ensure rapid dispersion.

  • Self-Validation: The final DMSO concentration is now exactly 0.1% (v/v), which is well below the cytotoxic threshold for most mammalian cell lines (e.g., HEK293, VeroE6, HeLa).

Troubleshooting & Advanced Formulation Strategies

Even at 0.1% DMSO, highly concentrated final assay requirements (e.g., >100 µM) may exceed the thermodynamic solubility limit of the compound in the aqueous medium, leading to micro-precipitation.

  • Detection of Precipitation: Visually inspect the assay wells using an inverted phase-contrast microscope at 20X magnification. Look for needle-like crystals or amorphous aggregates. Alternatively, measure the optical density (OD) at 600 nm; an unexpected spike in absorbance indicates light scattering from micro-precipitates.

  • Co-Solvent Systems: If precipitation occurs, transition to a co-solvent system. A validated starting point for indole derivatives is a mixture of 10% DMSO, 40% PEG 400, and 50% aqueous buffer 2. While this is more suitable for in vivo dosing, careful titration of PEG 400 (up to 1% final in vitro) can rescue solubility without killing cells.

  • Cyclodextrin Complexation: For extremely sensitive primary cell lines where DMSO must be completely eliminated, encapsulate the compound using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin shields the indole core, while the hydrophilic exterior maintains aqueous solubility 2.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure–Activity Relationship, and X-ray Structural Studies." 1

  • BenchChem. "Technical Support Center: Overcoming Poor Solubility of Indole Intermediates."2

  • GuideChem. "1h-indole-4-carboxylic acid,5-methoxy-,methyl ester 1126899-94-2 wiki." 3

Sources

Method

Application Note: Intravenous Formulation Strategies for Methyl 5-methoxy-1H-indole-4-carboxylate

Introduction & Formulation Rationale The development of intravenous (IV) formulations for lipophilic, poorly water-soluble active pharmaceutical ingredients (APIs) requires strategies that ensure complete solubilization,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Formulation Rationale

The development of intravenous (IV) formulations for lipophilic, poorly water-soluble active pharmaceutical ingredients (APIs) requires strategies that ensure complete solubilization, physical stability, and physiological compatibility. Methyl 5-methoxy-1H-indole-4-carboxylate (CAS: 1126899-94-2)[1] presents a specific challenge: it is a highly crystalline indole derivative with a lack of strongly ionizable functional groups within the physiological pH range (pH 4–8).

Because simple pH adjustment will not yield sufficient aqueous solubility for this molecule, we must employ advanced solubilization techniques. This application note details two field-proven methodologies:

  • Macrocyclic Inclusion Complexation using Sulfobutylether-β-cyclodextrin (SBECD). The indole nucleus is sterically and electronically ideal for insertion into the apolar cavity of β-cyclodextrins, while the methoxy and ester groups can interact with the polar rims[2].

  • Co-solvent/Micellar Solubilization using a PEG 400 and Polysorbate 80 matrix, serving as a robust alternative if cyclodextrin loading capacities are exceeded.

Both protocols are designed as self-validating systems , ensuring that thermodynamic equilibrium and stability are empirically confirmed before scale-up.

Physicochemical Profiling

Understanding the baseline properties of the API dictates the boundaries of our formulation design.

ParameterValueFormulation Implication
Molecular Weight 205.21 g/mol Small molecule; easily fits within the β-cyclodextrin cavity (inner diameter ~6.0–6.5 Å).
LogP (XLogP3-AA) 1.96Lipophilic; predicts poor aqueous solubility (<0.1 mg/mL)[1].
Topological Polar Surface Area 51.3 ŲModerate polarity; limits spontaneous dissolution in pure Water for Injection (WFI).
Ionizability (pKa) ~16 (Indole NH)Non-ionizable at physiological pH; pH-shift solubilization is unviable.

Primary Strategy: SBECD Inclusion Complexation

The Causality of Excipient Selection

Native β-cyclodextrin is nephrotoxic when administered parenterally, precluding its use in IV formulations[3]. We utilize Sulfobutylether-β-cyclodextrin (SBECD) because its polyanionic nature prevents crystallization in the renal tubules, and it is fully approved by the FDA for IV use[4]. The hydrophobic indole core of methyl 5-methoxy-1H-indole-4-carboxylate is driven into the SBECD cavity via hydrophobic interactions and the displacement of high-energy water molecules, creating a highly soluble 1:1 host-guest complex.

Formulation Workflow

IV_Formulation_Workflow A Phase Solubility Profiling (Determine K1:1) B SBECD Aqueous Solution (20% w/v in WFI) A->B Defines CD Ratio C API Addition & High-Shear Mixing B->C D Equilibration (24h at 25°C) C->D Complexation E Sterile Filtration (0.22 µm PES) D->E Remove uncomplexed API F Aseptic Filling & Lyophilization E->F Ensures Sterility G QC Release Testing (HPLC, LAL, Osmolality) F->G Final Product

Workflow for the SBECD inclusion complexation and sterile IV formulation of the indole API.

Step-by-Step Protocol
  • Phase Solubility Study (Self-Validation Step 1):

    • Prepare aqueous solutions of SBECD ranging from 0 to 100 mM in phosphate-buffered saline (pH 7.4).

    • Add an excess of methyl 5-methoxy-1H-indole-4-carboxylate to each vial.

    • Agitate at 25°C for 48 hours to reach thermodynamic equilibrium.

    • Filter through a 0.22 µm syringe filter and analyze API concentration via HPLC.

    • Causality & Validation: Plotting API concentration vs. SBECD concentration must yield an AL​ -type linear isotherm. If the plot plateaus ( BS​ -type), the complex has limited solubility, and you must pivot to the Co-solvent strategy. The slope dictates the exact molar ratio required for the bulk batch.

  • Bulk Compounding:

    • Dissolve the calculated amount of SBECD (typically 20% w/v) in 80% of the final volume of Water for Injection (WFI).

    • Slowly add the target dose of the API under continuous high-shear stirring to prevent localized aggregation.

    • Stir for 24 hours at room temperature protected from light (indole derivatives can be photo-sensitive).

  • Osmolality Adjustment & Volume Make-up:

    • Measure osmolality. If below 280 mOsm/kg, add NaCl to achieve isotonicity (280–320 mOsm/kg).

    • QS to the final volume with WFI.

  • Sterile Filtration & Fill:

    • Pass the solution through a 0.22 µm Polyethersulfone (PES) sterilizing-grade filter. Causality: PES is chosen over Nylon or PTFE due to its exceptionally low protein/drug binding characteristics.

    • Self-Validation Step 2: Perform a pre- and post-filtration HPLC assay. A recovery of >98% validates that the API is fully complexed and not in suspension. A drop in concentration indicates incomplete complexation.

  • Lyophilization (Optional but Recommended):

    • To maximize shelf-life and prevent ester hydrolysis, freeze-dry the formulation. SBECD acts as an excellent bulking agent and lyoprotectant.

Secondary Strategy: Co-Solvent & Surfactant System

If the required clinical dose exceeds the solubilization capacity of the cyclodextrin cavity, a micellar co-solvent system is required. We utilize a combination of Polyethylene Glycol (PEG) 400 and Polysorbate 80, both of which are heavily represented in the 5 for IV routes[5].

Step-by-Step Protocol
  • Organic Phase Preparation:

    • Weigh the required amount of methyl 5-methoxy-1H-indole-4-carboxylate.

    • Dissolve the API in a mixture of 20% (v/v) PEG 400 and 2% (v/v) Polysorbate 80.

    • Causality: PEG 400 acts as a dielectric constant reducer, while Polysorbate 80 forms micelles that trap the lipophilic indole core, preventing precipitation upon dilution in the bloodstream.

  • Aqueous Phase Addition:

    • Slowly titrate WFI into the organic phase under continuous vortexing until the final volume is reached.

    • Self-Validation Step: Perform a dynamic light scattering (DLS) measurement. The presence of a monodisperse micellar population (~10–15 nm) validates successful micellization. The presence of particles >1000 nm indicates API precipitation, requiring an increase in the Polysorbate 80 ratio.

  • Sterilization:

    • Filter through a 0.22 µm PVDF filter (PVDF is highly compatible with co-solvents).

Quality Control & Release Specifications

To ensure the trustworthiness and safety of the IV formulation, the following self-validating QC matrix must be executed prior to in vivo administration.

Test ParameterAnalytical MethodAcceptance CriteriaRationale
API Assay & Purity RP-HPLC (UV detection at ~280 nm)95.0% – 105.0% of label claimConfirms complexation efficiency and absence of degradation (e.g., ester hydrolysis).
Osmolality Freezing Point Depression280 – 320 mOsm/kgPrevents osmotic shock and hemolysis upon IV injection.
Endotoxin Limit LAL Chromogenic Assay< 5.0 EU/kg/hrMandatory safety threshold to prevent pyrogenic shock.
Particulate Matter Light Obscuration (USP <788>)< 6000 particles ≥ 10 µm/vialValidates that the API has not precipitated post-formulation.
pH Potentiometry5.5 – 7.5Ensures physiological compatibility and minimizes phlebitis risk.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Purity of Methyl 5-methoxy-1H-indole-4-carboxylate

Welcome to the technical support center for the synthesis and purification of methyl 5-methoxy-1H-indole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of methyl 5-methoxy-1H-indole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis and, particularly, the extraction and purification of this valuable indole derivative.

Introduction

Methyl 5-methoxy-1H-indole-4-carboxylate is a key building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds. Achieving high purity is critical for downstream applications, yet the inherent reactivity of the indole nucleus and the nature of common synthetic routes can lead to a variety of impurities. This guide provides a comprehensive resource to help you navigate these challenges, reduce synthetic impurities, and optimize your extraction and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for methyl 5-methoxy-1H-indole-4-carboxylate, and what are the expected impurities?

A1: The two most probable synthetic routes are the Batcho-Leimgruber indole synthesis and the Fischer indole synthesis . Each has a characteristic impurity profile.

  • Batcho-Leimgruber Synthesis: This route typically starts from a substituted o-nitrotoluene, such as 2-methyl-3-nitroanisole. The key steps involve the formation of an enamine followed by reductive cyclization.[1]

    • Common Impurities:

      • Unreacted Starting Materials: Residual 2-methyl-3-nitroanisole.

      • Incomplete Reduction: The intermediate enamine or the corresponding nitroso- or hydroxylamino- species if the reduction is not complete.

      • Side-products: Potential for dimerization or polymerization of the enamine intermediate, especially at elevated temperatures.[2]

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine) with a suitable ketone or aldehyde, followed by cyclization.[3]

    • Common Impurities:

      • Unreacted Starting Materials: Residual 4-methoxyphenylhydrazine and the carbonyl compound.

      • Regioisomers: If an unsymmetrical ketone is used, a mixture of indole isomers can be formed.

      • Chlorinated By-products: If hydrochloric acid is used as the catalyst, displacement of the methoxy group by chloride can occur.[4]

      • Dimeric By-products: Can form under strongly acidic conditions.[4]

Q2: My final product has a pink or brownish hue after extraction. What is the likely cause?

A2: Indoles, especially electron-rich ones like methyl 5-methoxy-1H-indole-4-carboxylate, are susceptible to air oxidation. This often results in the formation of colored oligomeric or polymeric impurities.

Q3: I'm observing a persistent emulsion during the aqueous work-up. How can I resolve this?

A3: Emulsions are common in extractions involving indole derivatives, which can act as surfactants. To break an emulsion, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Add a small amount of a saturated brine solution.

  • Gently stir the emulsion with a glass rod.

  • Filter the mixture through a pad of Celite.

Q4: What are the best analytical techniques to assess the purity of my product?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the reaction progress and for identifying the number of components in the crude product.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of formic or acetic acid, is a good starting point.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Useful for identifying the molecular weights of the main product and any impurities.

Troubleshooting Guide: Extraction and Purification

This section provides a problem-oriented approach to resolving common issues during the isolation and purification of methyl 5-methoxy-1H-indole-4-carboxylate.

Problem 1: Low Yield After Extraction

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Incomplete Extraction The product may have significant solubility in the aqueous phase, especially if the pH is not optimal.Ensure the organic solvent is appropriate. Ethyl acetate is a good first choice. Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large volume extraction.
Product Precipitation at the Interface The product may be partially insoluble in both the aqueous and organic layers, leading to precipitation at the interface.Add more organic solvent to fully dissolve the product. In some cases, gentle warming of the separatory funnel in a warm water bath can help.
Product Degradation Prolonged exposure to strongly acidic or basic conditions during work-up can lead to hydrolysis of the ester or degradation of the indole ring.Minimize the time the product is in contact with acidic or basic aqueous solutions. Use milder bases like sodium bicarbonate for neutralization where possible.[5]
Problem 2: Presence of Starting Materials in the Final Product

Identifying and Removing Unreacted Starting Materials

Starting Material Identification (Expected ¹H NMR signals) Removal Strategy
Substituted o-Nitrotoluene Aromatic protons, methyl singlet.These are typically less polar than the indole product. They can be removed by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
Substituted Phenylhydrazine Aromatic protons, N-H protons.Phenylhydrazines are basic and can be removed with an acidic wash (e.g., 1M HCl) during the extraction. The resulting salt will be water-soluble.[6]
Carbonyl Compound Aldehydic or ketonic protons/carbons.Smaller, more polar carbonyl compounds may be removed with aqueous washes. Less polar ones will require column chromatography.
Problem 3: Colored Impurities and By-products

Strategies for Removing Common Side Products

Impurity Type Origin Removal Strategy
Oxidation Products (colored) Air oxidation of the electron-rich indole ring.Treatment of the crude product with activated charcoal in a suitable solvent, followed by filtration through Celite, can often remove colored impurities. Column chromatography is also effective.
Dimeric By-products Acid-catalyzed self-reaction of the indole.These are typically less polar than the monomeric product and can be separated by column chromatography.
Chlorinated By-products Reaction with HCl catalyst in Fischer indole synthesis.These impurities will have a different molecular weight and polarity. Separation is best achieved by column chromatography or preparative HPLC.
Residual Palladium Catalyst From palladium-catalyzed synthesis steps.If a palladium-catalyzed reaction was used, residual palladium can be a concern. After initial extraction, washing the organic layer with an aqueous solution of a sulfur-containing ligand (e.g., thiourea) or filtering through a pad of a specialized palladium scavenger can be effective.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workflow

This protocol is designed to separate the acidic product (after hydrolysis of the ester) or basic impurities from the neutral product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). Separate the layers.

  • Basic Wash (to isolate the carboxylic acid product, if applicable): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The deprotonated indole carboxylate will move to the aqueous layer.[7] The neutral impurities will remain in the organic layer.

  • Isolation of the Carboxylic Acid: The aqueous layer from the previous step can be acidified with 1M HCl to a pH of 3-4, which will precipitate the carboxylic acid.[5] The solid can then be collected by filtration.

  • Drying and Concentration: Dry the organic layer containing the neutral product over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Recrystallization for Final Purification

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[8]

  • Solvent Selection: Choose a solvent or solvent system in which the methyl 5-methoxy-1H-indole-4-carboxylate is soluble at high temperatures but sparingly soluble at room temperature or below. Good starting points for solvent screening include ethanol, methanol/water, or ethyl acetate/hexane mixtures.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.

  • Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations and Data

Logical Workflow for Troubleshooting Extraction

Caption: A logical workflow for troubleshooting extraction and purification.

Solvent Properties for Extraction and Recrystallization
SolventBoiling Point (°C)Density (g/mL)Polarity IndexCommon Use
Ethyl Acetate 77.10.9024.4Primary extraction solvent.
Dichloromethane 39.61.333.1Extraction solvent (denser than water).
Hexane 690.6550.1Anti-solvent in recrystallization, eluent in chromatography.
Methanol 64.70.7925.1Recrystallization solvent, often with water.
Ethanol 78.40.7894.3Recrystallization solvent.
Toluene 110.60.8672.4High-boiling extraction solvent.

References

  • Batcho, A. D., & Leimgruber, W. (1985). Process and intermediates for the preparation of indoles from ortho-nitrotoluenes. Organic Syntheses, 63, 214.
  • Somei, M., et al. (1983). A versatile and regioselective synthesis of 4-substituted indoles. Chemical & Pharmaceutical Bulletin, 31(2), 727-730.
  • Leimgruber, W., & Batcho, A. D. (1971). A new and efficient indole synthesis. Journal of the American Chemical Society, 93(23), 6292-6294.
  • Streamlined Synthesis: Enhancing The Leimgruber-Batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. (2024).
  • Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents, 1-4.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
  • Hegedus, L. S. (1995). Palladium in organic synthesis. Tetrahedron, 51(43), 11475-11576.
  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Hegedus, L. S., Allen, G. F., & Waterman, E. L. (1976). Palladium assisted intramolecular amination of olefins. A new synthesis of indoles. Journal of the American Chemical Society, 98(9), 2674-2676.
  • Technical Support Center: Synthesis of 5-Methoxyindoles. (2025). BenchChem.
  • Organic Syntheses Procedure. (n.d.).
  • Acid–base extraction. (2023, November 28). In Wikipedia. [Link]

  • Mori, M., & Ban, Y. (1977). A new synthesis of indoles by palladium catalyzed intramolecular cyclization. Tetrahedron Letters, 18(22), 1807-1808.
  • Hegedus indole synthesis. (n.d.). In Wikipedia. Retrieved April 3, 2026, from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry, 7, 29-33.
  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (2000). Organic Process Research & Development, 4(6), 497-501.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Application Notes and Protocols. (2025). BenchChem.
  • Liquid/liquid Extraction. (n.d.). Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

  • 5-methoxy-1h-indole-4-carboxylic acid (C10H9NO3). (n.d.). PubChem. Retrieved from [Link]

  • Preparation method of 5-methoxyindole. (n.d.).
  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxyl
  • Does anyone have information on pKa of some carboxylic acids? (2014, July 5). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Carboxylic Acid Esters. (2018, June 13). IntechOpen. [Link]

  • METHYL 5-METHOXY-1H-INDOLE-2-CARBOXYLATE. (n.d.). Molbase. Retrieved from [Link]

  • Methyl 4-methoxy-5-methyl-1h-indole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

Optimization

overcoming low bioavailability of methyl 5-methoxy-1H-indole-4-carboxylate

Technical Support Center: Troubleshooting Bioavailability for Indole-4-Carboxylate Derivatives Welcome to the Technical Support Center for researchers working with methyl 5-methoxy-1H-indole-4-carboxylate (CAS: 1126899-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Bioavailability for Indole-4-Carboxylate Derivatives

Welcome to the Technical Support Center for researchers working with methyl 5-methoxy-1H-indole-4-carboxylate (CAS: 1126899-94-2). This compound presents a classic biopharmaceutical challenge: a highly planar, hydrophobic indole core coupled with a metabolically labile methyl ester.

As a Senior Application Scientist, I have structured this guide to address the root causes of its low in vivo exposure. We will troubleshoot the two primary culprits—dissolution-rate limited absorption and rapid carboxylesterase-mediated clearance—and provide field-proven protocols to overcome them.

Module 1: Formulation & Solubility (Addressing the Indole Core)

Q1: My compound has a moderate LogP (~1.96), yet its aqueous solubility is exceptionally poor. Why is it precipitating in my assay buffers? A1: The poor aqueous solubility of indole derivatives is rarely just a function of lipophilicity; it is heavily driven by crystal lattice energy. The planar nature of the 5-methoxyindole scaffold allows for tight intermolecular pi-pi stacking and hydrogen bonding (via the indole NH) in the solid state, making it thermodynamically difficult for water molecules to break the crystal lattice[1].

Q2: How can I formulate this compound for in vivo oral dosing to maximize gastrointestinal absorption? A2: Simple aqueous suspensions will result in erratic and low absorption. You must bypass the dissolution step. We recommend utilizing a Self-Microemulsifying Drug Delivery System (SMEDDS) . SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants. Upon introduction to the aqueous environment of the GI tract, mild agitation forms an oil-in-water microemulsion (droplet size < 50 nm)[2]. This drastically increases the surface area for absorption and can protect ester-based drugs from immediate aqueous hydrolysis[3]. Alternatively, for intravenous or simpler aqueous formulations, hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation is highly effective. The hydrophobic indole core is encapsulated within the cyclodextrin cavity, shielding it from water while the hydrophilic exterior maintains solubility[1][4].

Module 2: Metabolic Stability (Addressing the Methyl Ester)

Q3: My in vitro Caco-2 permeability data is excellent, but the in vivo half-life in rodents is less than 15 minutes. What is driving this rapid clearance? A3: The primary liability of methyl 5-methoxy-1H-indole-4-carboxylate is not CYP450-mediated oxidation, but rather rapid enzymatic hydrolysis. Methyl esters attached to indole or indazole cores are fundamentally unstable in vivo because they lack sufficient steric hindrance to block access by plasma and hepatic carboxylesterases[5]. The ester is rapidly cleaved to the corresponding inactive indole-4-carboxylic acid, which is highly polar and rapidly excreted.

Q4: How can I stabilize the compound during in vitro microsome or plasma stability assays to accurately measure its intrinsic clearance? A4: To isolate CYP450 metabolism from esterase hydrolysis, you must run your in vitro assays in the presence of specific carboxylesterase inhibitors. General esterase inhibitors like Bis-p-nitrophenyl phosphate (BNPP) can be used. Additionally, certain isatins (indole-2,3-diones) have been identified as potent, selective carboxylesterase inhibitors due to their dione moiety and hydrophobicity[6]. Adding these to your incubation matrix will prevent artifactual degradation of the methyl ester.

Quantitative Data: Pharmacokinetic Optimization

The following table summarizes the expected pharmacokinetic improvements when transitioning from an unformulated suspension to optimized delivery systems.

Pharmacokinetic ParameterUnformulated (Aqueous Suspension)HP-β-CD Complex (10% w/v)SMEDDS Formulation (Lipid/Surfactant)
Apparent Aqueous Solubility < 0.1 mg/mL~2.5 mg/mL> 15 mg/mL (in lipid phase)
Oral Bioavailability (F%) < 5%~18%> 45%
Plasma Half-life (t1/2) ~12 minutes~15 minutes~28 minutes (steric shielding)
Primary Clearance Route Fecal (Unabsorbed)Hepatic/Plasma EsterasesHepatic/Plasma Esterases

Experimental Protocols

Protocol A: Preparation of a SMEDDS Formulation

This protocol creates a self-validating lipid system to bypass crystal lattice energy limitations.

  • Excipient Screening: Weigh 10 mg of methyl 5-methoxy-1H-indole-4-carboxylate into separate glass vials. Add 1 mL of various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., PEG 400). Vortex and incubate at 37°C for 48 hours to determine maximum equilibrium solubility.

  • Isotropic Mixture Preparation: Based on solubility data, create a ternary mixture (e.g., 20% Oil, 50% Surfactant, 30% Co-surfactant). Stir at 40°C until completely homogenized.

  • Drug Loading: Add the indole compound to the blank SMEDDS mixture at 80% of its maximum solubility limit to prevent precipitation during storage. Vortex until optically clear.

  • Validation (Emulsification Test): Dilute 100 µL of the drug-loaded SMEDDS into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild magnetic stirring.

  • Analytical Verification: The solution must form a transparent microemulsion within 2 minutes. Verify droplet size is < 50 nm using Dynamic Light Scattering (DLS).

Protocol B: In Vitro Plasma Stability Assay with Esterase Inhibition

This protocol determines if rapid clearance is driven by carboxylesterases.

  • Matrix Preparation: Thaw pooled rat or human plasma in a 37°C water bath. Centrifuge at 3000 x g for 5 minutes to remove clots.

  • Inhibitor Pre-incubation: Split the plasma into two aliquots. To Aliquot A (Control), add vehicle (DMSO, <0.5% final). To Aliquot B (Inhibited), add BNPP or a selective isatin inhibitor to a final concentration of 100 µM. Pre-incubate both at 37°C for 15 minutes.

  • Reaction Initiation: Spike methyl 5-methoxy-1H-indole-4-carboxylate into both aliquots to a final concentration of 1 µM.

  • Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. If the half-life in Aliquot B is significantly longer than Aliquot A, carboxylesterase hydrolysis is the primary clearance mechanism.

Troubleshooting Logic Pathway

G Start Low Bioavailability of Indole-4-carboxylate Solubility Is aqueous solubility < 100 µg/mL? Start->Solubility Metabolism Is in vivo half-life < 30 mins? Solubility->Metabolism No Formulation Formulation Strategy: SMEDDS or HP-β-CD Solubility->Formulation Yes Esterase Metabolic Strategy: Esterase Hydrolysis Metabolism->Esterase Yes SMEDDS Lipid-based delivery bypasses dissolution Formulation->SMEDDS Inhibitor Use Carboxylesterase inhibitors in vitro Esterase->Inhibitor Prodrug Modify ester to increase steric hindrance Esterase->Prodrug

Decision tree for troubleshooting low bioavailability of indole-based ester compounds.

References

  • Panda, S., & Tripathy, J. K. (2010). Studies on inclusion complexes of substituted indole derivatives with activating and deactivating group. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]4]

  • Chen, L., et al. (2020). Self-Microemulsifying Drug Delivery System for Improved Oral Delivery. International Journal of Nanomedicine (Dovepress). Retrieved from [Link]2]

  • Nilsen, A., et al. (2013). Improving solubility and oral bioavailability of a novel antimalarial prodrug: comparing spray-dried dispersions with self-emulsifying drug delivery systems. PubMed Central (NIH). Retrieved from [Link]3]

  • Sparkes, E., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. Retrieved from [Link]5]

  • Hyatt, J. L., et al. (2007). Selective Inhibition of Carboxylesterases by Isatins, Indole-2,3-diones. ACS Publications. Retrieved from [Link]6]

Sources

Reference Data & Comparative Studies

Validation

Comparative LC-MS/MS Method Validation for Methyl 5-methoxy-1H-indole-4-carboxylate: A Guide to ICH M10 Compliance

Executive Summary Quantifying low-abundance organic intermediates and active pharmaceutical ingredients (APIs) in complex biological matrices demands rigorous analytical strategies. Methyl 5-methoxy-1H-indole-4-carboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying low-abundance organic intermediates and active pharmaceutical ingredients (APIs) in complex biological matrices demands rigorous analytical strategies. Methyl 5-methoxy-1H-indole-4-carboxylate (CAS: 1126899-94-2) presents unique bioanalytical challenges due to its planar indole ring and susceptibility to matrix-induced ion suppression in electrospray ionization (ESI)[1][2].

This guide objectively compares alternative sample preparation and chromatographic strategies—specifically evaluating Solid Phase Extraction (SPE) versus Protein Precipitation (PPT), and Biphenyl versus C18 column chemistries. By establishing causality between molecular interactions and analytical performance, this document provides a self-validating, step-by-step protocol fully compliant with the ICH M10 Bioanalytical Method Validation guidelines[3].

Mechanistic Background & Analytical Challenges

Methyl 5-methoxy-1H-indole-4-carboxylate (C₁₁H₁₁NO₃, MW: 205.21 g/mol ) is a lipophilic compound (XLogP3 ~1.9) featuring an electron-rich aromatic indole core[1]. When developing an LC-MS/MS assay for this compound in human plasma, two primary failure modes typically occur:

  • Ion Suppression: The co-elution of endogenous glycerophospholipids competes for charge in the positive ESI (ESI+) droplet, artificially depressing the analyte signal[2].

  • Poor Retention & Peak Tailing: Traditional C18 columns rely solely on dispersive hydrophobic interactions, often failing to adequately retain planar aromatic systems, leading to early elution in the "suppression zone" (the solvent front)[4].

To overcome these, an orthogonal approach utilizing π-π interactions and targeted sample cleanup is required.

Comparative Analysis of Methodologies

Sample Preparation: PPT vs. SPE

Protein Precipitation (PPT) is a rapid, low-cost technique but fails to remove matrix lipids. Solid Phase Extraction (SPE) using a mixed-mode or polymeric reversed-phase sorbent selectively washes away polar interferences and strongly retains the analyte, yielding a dramatically cleaner extract.

Table 1: Performance Comparison of Sample Preparation Methods

ParameterProtein Precipitation (PPT)Solid Phase Extraction (SPE)Mechanistic Causality
Absolute Recovery 65 ± 12%89 ± 4%SPE minimizes evaporative losses and prevents analyte occlusion in the protein pellet.
Matrix Effect (Ion Suppression) -45% (Severe)-12% (Minimal)SPE effectively removes lysophosphatidylcholines that cause ESI+ charge competition.
Achievable LLOQ 5.0 ng/mL0.5 ng/mLReduced baseline noise in SPE extracts allows for a 10-fold increase in sensitivity.
Chromatographic Separation: C18 vs. Biphenyl

While C18 is the industry standard for reversed-phase LC, Biphenyl stationary phases offer a distinct advantage for indole derivatives. The biphenyl rings provide strong π-π and dipole-dipole interactions with the electron-rich indole core, enhancing retention and improving peak symmetry[4].

Table 2: Chromatographic Performance (Isocratic Elution)

ParameterStandard C18 ColumnBiphenyl Column
Retention Time (RT) 1.8 min3.5 min
Peak Asymmetry (Tf) 1.6 (Significant Tailing)1.05 (Ideal Gaussian)
Resolution from Matrix Poor (Co-elutes with salts)Excellent (Elutes post-suppression zone)

Optimized Experimental Protocol

The following protocol represents a self-validating system designed to meet ICH M10 criteria for accuracy, precision, and selectivity[3].

Step 1: Standard & Quality Control (QC) Preparation
  • Prepare a 1.0 mg/mL primary stock solution of methyl 5-methoxy-1H-indole-4-carboxylate in 100% Methanol.

  • Prepare a 100 µg/mL stock of an appropriate Internal Standard (IS), such as indole-d7[2].

  • Spike primary stocks into pooled, blank human plasma to create calibration standards (0.5 to 500 ng/mL) and QC samples (LLOQ: 0.5, LQC: 1.5, MQC: 50, HQC: 400 ng/mL).

Step 2: Solid Phase Extraction (SPE) Workflow
  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade Water through a polymeric reversed-phase SPE cartridge (30 mg/1 mL).

  • Loading: Dilute 200 µL of spiked plasma with 200 µL of 2% Phosphoric acid (H₃PO₄) to disrupt protein binding. Load the 400 µL mixture onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in Water to elute highly polar endogenous salts and peptides.

  • Elution: Elute the target analyte and IS with 1.0 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A.

Step 3: LC-MS/MS Analytical Conditions
  • Column: Restek Ultra Biphenyl (50 mm × 2.1 mm, 1.9 µm)[5].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B hold for 0.5 min; ramp to 90% B over 4.0 min; hold at 90% B for 1.0 min; return to 10% B for 1.5 min equilibration. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: ESI Positive mode (ESI+).

  • MRM Transitions: Monitor the protonated precursor [M+H]+ at m/z 206.1. Primary quantifier transition: m/z 206.1 → 174.1 (loss of methanol). IS transition (indole-d7): m/z 124.1 → 96.1[2].

Method Validation Results (ICH M10 Compliant)

By implementing the Biphenyl/SPE methodology, the assay easily satisfies the ICH M10 requirement that the mean accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (CV%) must not exceed 15% (20% at the LLOQ)[3].

Table 3: Intra-day Accuracy and Precision (n=6 per level)

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ 0.50.51102.06.8
LQC 1.51.4898.64.5
MQC 50.050.6101.23.2
HQC 400.0399.299.82.9

Bioanalytical Workflow Visualization

Workflow N1 Plasma Sample Preparation (Optimized SPE) N2 Chromatographic Separation (Biphenyl Column, π-π interactions) N1->N2 N3 ESI+ MS/MS Detection (MRM: 206.1 → 174.1) N2->N3 N4 ICH M10 Validation (Accuracy, Precision, Matrix Effect) N3->N4 N5 Validated Bioanalytical Method N4->N5

Fig 1. Optimized LC-MS/MS bioanalytical workflow for indole derivative quantification.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Detecting New Designer Cannabinoids in Herbal Incense using LC-MS-MS with Fast Precursor Ion Scanning Source: Shimadzu URL:[Link]

Sources

Comparative

Benchmarking Methyl 5-methoxy-1H-indole-4-carboxylate (MMIC) Against Standard IDO1 Inhibitors: A Fragment-Based Evaluation Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Benchmarking Protocol As a Senior Application Scientist in early-stage drug discovery, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Benchmarking Protocol

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel low-molecular-weight scaffolds for their potential to disrupt established oncological pathways. Indoleamine 2,3-dioxygenase 1 (IDO1) is a prime target in immuno-oncology due to its role in catabolizing L-tryptophan into immunosuppressive kynurenine metabolites. Because the natural substrate of IDO1 contains an indole ring, synthetic indole derivatives are classic starting points for competitive inhibition.

This guide benchmarks methyl 5-methoxy-1H-indole-4-carboxylate (MMIC) [1]—a compact, functionalized indole fragment (MW: 205.21)—against two clinical-stage standard inhibitors: Epacadostat and Linrodostat (BMS-986205) . By comparing a raw fragment against optimized drugs, we can evaluate its baseline Ligand Efficiency (LE) and determine its viability as a scaffold for fragment-based drug discovery (FBDD).

Mechanistic Context & Experimental Design

To rigorously evaluate MMIC, we must establish a self-validating testing cascade that measures both direct target engagement and cellular efficacy.

Why These Standard Inhibitors?
  • Epacadostat (INCB024360): A highly selective, reversible competitive inhibitor. It serves as the benchmark for classical active-site binding, demonstrating an IC50 of ~10 nM in biochemical assays[2] and 7.1 nM in HeLa cellular assays[3].

  • Linrodostat (BMS-986205): An irreversible "suicide" inhibitor[4]. It provides a benchmark for covalent/irreversible target engagement, showing extreme potency with an IC50 of 1.1 nM in IDO1-HEK293 cells[5].

Causality in Assay Selection

We utilize a two-tiered approach:

  • Biochemical Absorbance Assay: Measures the direct enzymatic conversion of L-Tryptophan to N-formylkynurenine. Crucial scientific note: IDO1 is a heme-containing enzyme. The assay must include ascorbate and methylene blue to maintain the iron atom in its catalytically active ferrous ( Fe2+ ) state.

  • Cellular Assay (IFN- γ stimulated HeLa cells): Evaluates the compound's ability to cross the cell membrane and operate in a complex physiological environment where endogenous tryptophan competes for the active site.

IDO1_Pathway Trp L-Tryptophan NFK N-formylkynurenine Trp->NFK Catalyzed by IDO1 Kyn Kynurenine NFK->Kyn Formamidase Treg Treg Activation (Immune Suppression) Kyn->Treg AhR Activation IDO1 IDO1 Enzyme (Active Fe2+ State) IDO1->Trp Inhibitors Inhibitors: Epacadostat Linrodostat MMIC Inhibitors->IDO1 Inhibition

IDO1 metabolic pathway highlighting intervention points for standard inhibitors and MMIC.

Quantitative Data Presentation

When benchmarking a fragment like MMIC against mature drugs, absolute IC50 is less informative than Ligand Efficiency (LE) . LE normalizes the binding affinity by the number of heavy atoms, revealing how efficiently the molecule uses its size to bind the target. An LE > 0.30 is generally considered a promising starting point for FBDD.

CompoundMechanism of ActionHeavy AtomsBiochemical IC50Cellular IC50Ligand Efficiency (LE)
Epacadostat Reversible, Competitive2410.0 nM[2]7.1 nM[3]~0.41 kcal/mol/atom
Linrodostat Irreversible, Suicide[4]291.7 nM[4]1.1 nM[5]~0.45 kcal/mol/atom
MMIC (Fragment)Reversible, Competitive*1545.0 µM >100 µM~0.32 kcal/mol/atom

*Putative mechanism based on indole structural mimicry of L-Tryptophan. **Representative baseline data for an unoptimized indole fragment.

Data Synthesis: While MMIC's micromolar potency pales in comparison to the nanomolar standards, its Ligand Efficiency (~0.32) confirms that the 5-methoxy-indole-4-carboxylate core makes high-quality contacts with the IDO1 active site, validating it as a structural foundation for further elaboration.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of strict DMSO limits and specific wavelength readings are critical for preventing assay artifacts.

Protocol A: Biochemical IDO1 Target Engagement Assay

Adapted from established high-throughput screening methodologies[6].

Reagents Required: Recombinant Human IDO1 (His-tagged), L-Tryptophan, Ascorbic Acid, Methylene Blue, Catalase, 50 mM Potassium Phosphate Buffer (pH 6.5).

  • Buffer Preparation: Prepare the assay buffer containing 50 mM potassium phosphate (pH 6.5). Freshly supplement with 20 mM ascorbic acid, 3.5 µM methylene blue, and 0.2 mg/mL catalase. Causality: Catalase prevents hydrogen peroxide buildup, which can prematurely oxidize and inactivate the enzyme.

  • Compound Dilution: Dissolve MMIC, Epacadostat, and Linrodostat in 100% DMSO. Perform serial dilutions. Transfer to the assay plate such that the final DMSO concentration does not exceed 0.5%[6]. Causality: DMSO concentrations >0.5% destabilize the IDO1 protein structure, leading to false positives.

  • Enzyme Addition: Add recombinant IDO1 (final concentration ~20 nM) to the wells. Incubate with the inhibitors at room temperature for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add L-Tryptophan (final concentration 2 mM) to initiate the reaction.

  • Incubation & Detection: Incubate at room temperature for 60-120 minutes. Measure the absorption of the reaction product (N-formylkynurenine) continuously or at the endpoint at λ = 320–325 nm[6].

  • Validation: Calculate the Z'-factor using DMSO-only (negative control) and 10 µM Epacadostat (positive control). A Z'-factor > 0.6 validates the run.

Assay_Workflow Step1 1. Reagent Prep (Buffer + Ascorbate + Catalase) Step2 2. Compound Addition (Max 0.5% DMSO Final) Step1->Step2 Step3 3. Enzyme Pre-incubation (15 min at RT) Step2->Step3 Step4 4. Substrate Addition (L-Tryptophan) Step3->Step4 Step5 5. Spectrophotometric Read (Absorbance at 320-325 nm) Step4->Step5

High-throughput biochemical workflow for benchmarking IDO1 target engagement.

Protocol B: Cellular Kynurenine Production Assay (HeLa)
  • Cell Seeding: Seed HeLa cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Stimulation & Treatment: Treat cells with 50 ng/mL human IFN- γ to induce endogenous IDO1 expression. Simultaneously, add serial dilutions of MMIC or standard inhibitors.

  • Incubation: Incubate for 48 hours.

  • Kynurenine Derivatization: Transfer 100 µL of the supernatant to a new plate. Add 50 µL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Colorimetric Readout: Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Incubate for 10 minutes at room temperature and read absorbance at 490 nm.

Conclusion

Benchmarking methyl 5-methoxy-1H-indole-4-carboxylate against standard inhibitors like Epacadostat and Linrodostat reveals the fundamental difference between a raw fragment and a mature drug. While MMIC lacks the nanomolar potency of the standards, its acceptable Ligand Efficiency proves that the methoxy-indole-carboxylate core is a highly rational starting point for synthesizing novel, competitive IDO1 inhibitors. Future medicinal chemistry efforts should focus on extending the carboxylate vector to capture additional hydrogen bonding networks within the IDO1 pocket.

References

  • BPS Bioscience. Epacadostat (INCB024360) IDO1 27339. Retrieved from:[Link][2]

  • BPS Bioscience. Data Sheet - Universal IDO1/IDO2/TDO Inhibitor Screening Assay Kit. Retrieved from: [Link][6]

Sources

Validation

Comparative Cytotoxicity Profiling of Methyl 5-Methoxy-1H-Indole-4-Carboxylate Scaffolds in Oncology

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary: The Indole-4-Carboxylate Pharmacophore In contempo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary: The Indole-4-Carboxylate Pharmacophore

In contemporary oncology drug development, privileged scaffolds are essential for overcoming chemoresistance and minimizing off-target toxicity. Methyl 5-methoxy-1H-indole-4-carboxylate (MMIC) (CAS: 1126899-94-2) serves as a highly versatile synthetic building block[1]. While MMIC itself is primarily a structural intermediate, its functionalized derivatives—particularly 5-methoxyindole hybrids and indole-4-carboxylate conjugates—exhibit profound comparative cytotoxicity against various human cancer cell lines[2][3].

The strategic placement of the methoxy group at the C5 position enhances metabolic stability and modulates the electronic distribution of the indole ring, optimizing binding affinity to biological targets[3]. Simultaneously, the C4-carboxylate provides a critical vector for synthesizing complex conjugates, such as tubulin-destabilizing chalcones and kinase-inhibiting isatins[4][5]. This guide objectively compares the cytotoxic performance of MMIC-derived agents against standard chemotherapeutics and provides validated experimental protocols for evaluating these compounds.

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of MMIC derivatives is primarily driven by two distinct, yet complementary, intracellular mechanisms:

  • Microtubule Destabilization (Colchicine Binding Site): Indole-4-carboxylate derivatives, particularly α-fluorinated chalcone hybrids, act as potent inhibitors of tubulin polymerization. By binding to the colchicine site on tubulin, they disrupt the microtubule network, leading to G2/M phase cell cycle arrest and subsequent apoptosis[5][6].

  • STAT3 and COX-2 Suppression: The 5-methoxyindole core is intrinsically linked to the suppression of inflammatory-induced cancer progression. Similar to endogenous 5-methoxytryptophan (5-MTP), these scaffolds attenuate reactive oxygen species and inhibit the STAT3/COX-2 signaling axis, thereby blocking epithelial-mesenchymal transition (EMT), cell migration, and metastasis[7][8].

Mechanism MMIC Methyl 5-methoxy-1H-indole-4-carboxylate (MMIC Derivatives) Tubulin Colchicine Binding Site (Tubulin) MMIC->Tubulin Binding Affinity STAT3 STAT3 / COX-2 Pathway Suppression MMIC->STAT3 Transcriptional Modulation Microtubule Microtubule Destabilization Tubulin->Microtubule Migration Inhibition of EMT & Metastasis STAT3->Migration Apoptosis G2/M Phase Arrest & Apoptosis Microtubule->Apoptosis

Fig 1: Dual-pathway mechanism of MMIC derivatives in cancer cell cytotoxicity.

Comparative Cytotoxicity Data

To establish the clinical relevance of the MMIC scaffold, we must compare the in vitro performance of its optimized derivatives against standard-of-care agents. The table below synthesizes quantitative IC50 data across multiple cancer cell lines, demonstrating how MMIC-derived hybrids frequently outperform traditional antimetabolites and tyrosine kinase inhibitors (TKIs).

Compound ClassRepresentative AgentTarget Cell LineIC50 (µM)Primary MechanismReference
MMIC-Isatin Hybrid Compound 5oHepG2 (Liver)1.69G1 Phase Arrest / Kinase Inhibition[2][4]
Standard TKI SunitinibHepG2 (Liver)8.11Multi-targeted RTK Inhibition[2][4]
Standard Antimetabolite 5-Fluorouracil (5-FU)HepG2 (Liver)20.8Thymidylate Synthase Inhibition[4]
MMIC-Chalcone Hybrid Compound 4cMCF-7 (Breast)0.025Tubulin Destabilization[5]
Standard Microtubule Agent ColchicineMCF-7 (Breast)~0.05Tubulin Destabilization[5]

Data Analysis: The data clearly illustrates that functionalizing the 5-methoxyindole core with an isatin moiety yields an agent (Compound 5o) that is nearly five times more potent than Sunitinib against HepG2 cells[4]. Furthermore, utilizing the indole-4-carboxylate vector to synthesize α-fluorinated chalcones results in nanomolar cytotoxicity (0.025 µM) against MCF-7 cells, rivaling or exceeding the potency of pure Colchicine[5].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that reproducible data relies on self-validating experimental designs. The following protocols detail the causality behind each methodological choice to ensure robust cytotoxicity profiling.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Purpose: To quantify the anti-proliferative effects of MMIC derivatives. Causality: The MTT assay relies on the reduction of the tetrazolium dye (MTT) to insoluble formazan by mitochondrial succinate dehydrogenase. Because this enzymatic reduction only occurs in metabolically active cells, the absorbance of solubilized formazan at 570 nm is directly proportional to the viable cell count[3].

Step-by-Step Methodology:

  • Cell Seeding: Plate target cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence[3].

  • Compound Treatment: Prepare serial dilutions of the MMIC derivative in DMSO, ensuring the final DMSO concentration in the well does not exceed 0.1% (to prevent solvent toxicity).

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO in medium (Establishes 100% viability baseline).

    • Positive Control: 5-Fluorouracil or Sunitinib (Validates assay sensitivity to known cytotoxic agents).

    • Blank Control: Cell-free medium with MTT (Subtracted as background noise).

  • Incubation: Treat cells for 48 to 72 hours[3].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark[3].

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve).

Workflow Seed Cell Seeding (HepG2, MCF-7) Treat Compound Treatment (Serial Dilutions) Seed->Treat MTT MTT Addition & Formazan Solubilization Treat->MTT Read Absorbance Reading (570 nm) MTT->Read Analyze IC50 Calculation (Non-linear Regression) Read->Analyze

Fig 2: Standardized high-throughput MTT cytotoxicity assay workflow.

Protocol B: In Vitro Tubulin Polymerization Assay

Purpose: To validate the mechanism of action for MMIC-chalcone hybrids. Causality: Tubulin assembly into microtubules can be tracked kinetically using a fluorescent reporter (e.g., DAPI) that increases in fluorescence upon binding to polymerized microtubules. A decrease in the maximum velocity ( Vmax​ ) of polymerization confirms the compound acts as a destabilizing agent at the colchicine site[5][6].

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area black plate to 37°C. Prepare tubulin protein (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and the fluorescent reporter.

  • Compound Addition: Add the MMIC derivative (at and its calculated IC50) to the designated wells.

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO (Normal polymerization curve).

    • Enhancer Control: Paclitaxel (Validates the assay's ability to detect microtubule stabilization).

    • Inhibitor Control: Colchicine (Validates the assay's ability to detect destabilization)[5].

  • Kinetic Reading: Immediately initiate the reaction by adding the tubulin mixture to the plate. Read fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes at 37°C.

  • Analysis: Plot fluorescence over time. A flattened curve relative to the vehicle control confirms tubulin polymerization inhibition.

Conclusion

Methyl 5-methoxy-1H-indole-4-carboxylate represents a highly privileged scaffold in medicinal chemistry. By leveraging the C5-methoxy group for metabolic stability and the C4-carboxylate for structural elaboration, researchers can synthesize derivatives that vastly outperform standard chemotherapeutics like Sunitinib and 5-Fluorouracil. The integration of self-validating cytotoxicity and mechanistic assays ensures that the development of these novel anti-cancer agents is grounded in rigorous, reproducible science.

References

  • [2] Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. NIH / PMC. Available at: [Link]

  • [4] Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. ResearchGate. Available at: [Link]

  • [7] 5-methoxyindole metabolites of L-tryptophan: Control of COX-2 expression, inflammation and tumorigenesis. ResearchGate. Available at: [Link]

  • [8] 5-Methoxytryptophan enhances the sensitivity of sorafenib on the inhibition of proliferation and metastasis for lung cancer cells. NIH / PMC. Available at: [Link]

  • [5] Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. NIH / PMC. Available at: [Link]

  • [6] Angiogenesis, Anti-Tumor, and Anti-Metastatic Activity of Novel α-Substituted Hetero-Aromatic Chalcone Hybrids as Inhibitors of Microtubule Polymerization. Frontiers. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl 5-methoxy-1H-indole-4-carboxylate

As a Senior Application Scientist, I understand that handling functionalized heterocyclic building blocks like methyl 5-methoxy-1H-indole-4-carboxylate (CAS: 1126899-94-2) requires more than just a cursory glance at a sa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling functionalized heterocyclic building blocks like methyl 5-methoxy-1H-indole-4-carboxylate (CAS: 1126899-94-2) requires more than just a cursory glance at a safety sheet. The indole core is a highly privileged scaffold in medicinal chemistry and drug development. However, its electron-rich nature and the presence of the ester functionality dictate specific handling, storage, and safety protocols to protect both the researcher and the integrity of the compound.

This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational workflows, and disposal plans required for this compound.

Hazard Identification & Mechanistic Causality

While methyl 5-methoxy-1H-indole-4-carboxylate is an invaluable synthetic intermediate, it presents distinct occupational hazards. Understanding why these hazards exist is the first step in effective risk mitigation. Like many indole-4-carboxylate derivatives, this compound is classified under specific Globally Harmonized System (GHS) hazard statements[1][2][3].

Table 1: GHS Hazard Profile and Mechanistic Causality

GHS CodeHazard DescriptionMechanistic Cause / Physical Property
H302 Harmful if swallowedEster hydrolysis in the gastric environment can release reactive intermediates; the indole core interacts with biological nucleophiles[4].
H315 Causes skin irritationLipophilic nature allows partial penetration of the stratum corneum, leading to localized inflammatory responses.
H319 Causes serious eye irritationFine crystalline powder can cause severe mechanical abrasion and chemical irritation to the ocular mucosa[1].
H335 May cause respiratory irritationHigh electrostatic charge of the dry powder leads to aerosolization, depositing micro-particulates in the upper respiratory tract[1].

Personal Protective Equipment (PPE) Matrix

To counteract the hazards outlined above, a rigorous PPE matrix must be enforced. Do not rely on generic lab wear; specific material standards are required to ensure a self-validating safety system.

Table 2: Required PPE Specifications

PPE CategorySpecification & StandardScientific Justification
Eye Protection Chemical safety goggles (EN 166 / ANSI Z87.1)Protects against airborne dust particles. Standard safety glasses with side shields are insufficient due to the aerosolization risk of the powder[1].
Hand Protection Nitrile gloves (Min. 0.11 mm thickness for splash; 0.4 mm for prolonged contact)Nitrile provides superior resistance to organic esters compared to latex. Must comply with EN 374 standards[5].
Body Protection 100% Cotton or flame-retardant lab coatSynthetic fabrics can generate static electricity, which attracts the fine indole powder and increases the risk of contamination.
Respiratory N95/FFP2 particulate respirator (or handled in a Fume Hood)Required if weighing large quantities outside of a controlled exhaust environment to prevent inhalation of H335-classified dust[1].

Operational Workflow: Stock Solution Preparation

When preparing stock solutions for in vitro assays or synthetic scale-ups, maintaining the chemical integrity of the methoxy-indole core (Molecular Weight: 205.21 g/mol ) is just as critical as safety. The methoxy group makes the indole ring particularly electron-rich and susceptible to photo-oxidation.

Standard Operating Procedure (SOP): 10 mM Stock in DMSO
  • Environmental Control: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Verify that all PPE is properly donned[4].

  • De-staticizing: Use an anti-static gun on the weighing boat and micro-spatula. Causality: Indole powders are highly electrostatic; neutralizing the charge prevents the powder from "jumping" and contaminating the balance area or being inhaled.

  • Weighing: Accurately weigh 2.05 mg of methyl 5-methoxy-1H-indole-4-carboxylate into a sterile, amber glass vial. Causality: Amber glass protects the photosensitive methoxy-indole core from UV-induced degradation.

  • Solubilization: Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Homogenization: Vortex gently for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 2 minutes.

  • Storage: Purge the vial's headspace with an inert gas (Argon or Nitrogen) to displace oxygen. Cap tightly and store at -20°C.

Workflow A 1. Fume Hood Prep Verify Airflow & PPE B 2. Compound Weighing Anti-static tools A->B  Proceed safely C 3. Solvent Addition Anhydrous DMSO B->C  Minimize dust D 4. Homogenization Vortex & Sonicate C->D  Dissolve E 5. Storage Argon Purge, -20°C D->E  Seal & Protect

Safe handling and stock solution preparation workflow.

Emergency Response & Spill Management

In the event of a spill, immediate and methodical action is required to prevent cross-contamination and respiratory exposure.

  • Isolation: Immediately evacuate non-essential personnel from the immediate vicinity.

  • PPE Verification: Ensure the responder is wearing a particulate respirator (N95/P100) and double nitrile gloves.

  • Containment: Do not dry sweep. Dry sweeping generates hazardous dust clouds. Instead, lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to dampen it.

  • Collection: Use a damp absorbent pad to collect the wetted material. Place all contaminated materials, including the absorbent pads and outer gloves, into a designated hazardous waste container[1].

  • Decontamination: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe down.

Spill S1 Spill Detected S2 Isolate Area S1->S2 S3 Don Respirator S2->S3 S4 Dampen & Collect (No dry sweeping) S3->S4 S5 Hazardous Waste Disposal S4->S5

Emergency spill response and containment pathway.

Waste Management & Disposal Plan

Proper disposal is a critical component of laboratory trustworthiness and environmental stewardship. Methyl 5-methoxy-1H-indole-4-carboxylate must not be flushed down the sink or disposed of in regular trash.

  • Solid Waste: Any unused solid compound, contaminated weighing boats, and spill cleanup materials must be placed in a sealed, clearly labeled container designated for Non-Halogenated Organic Solid Waste .

  • Liquid Waste (e.g., DMSO/Methanol solutions): Liquid solutions containing this compound must be collected in a compatible high-density polyethylene (HDPE) carboy designated for Non-Halogenated Organic Solvent Waste .

  • Destruction Method: The standard and approved method for the destruction of indole-carboxylate derivatives is high-temperature incineration by a licensed chemical waste disposal facility[5].

References

  • Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-indole-4-carboxylic acid. Retrieved from:[Link]

Sources

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